molecular formula C20H21B2NO5 B8118585 Proteasome inhibitor IX

Proteasome inhibitor IX

Katalognummer B8118585
Molekulargewicht: 377.0 g/mol
InChI-Schlüssel: SRPIKXGUPAKTIZ-APGQMXJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Proteasome inhibitor IX is a useful research compound. Its molecular formula is C20H21B2NO5 and its molecular weight is 377.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Proteasome inhibitor IX suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Proteasome inhibitor IX including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • General Role in Pharmacological Research : Proteasome inhibitors are critical in pharmacological research due to their role in protein degradation and regulation of cellular pathways (Guedes et al., 2016).

  • Biomedical Research Tools : They serve as essential tools in biomedical research and as drug targets for various diseases (Kisselev, 2021).

  • Treatment of Multiple Myeloma : A central application is in treating multiple myeloma, where these inhibitors target cancer cell metabolism by affecting protein biosynthesis, folding, and destruction (Besse et al., 2019).

  • Hematological Malignancies : Proteasome inhibitor drugs have been a major breakthrough in treating multiple myeloma and other hematological malignancies. Novel nanoparticulate delivery systems are being explored to expand their therapeutic utility to various cancer types and other pathological conditions (Kwon et al., 2021).

  • Mantle Cell Lymphoma : These inhibitors have improved outcomes for patients with multiple myeloma and mantle cell lymphoma by inducing apoptosis and cell death (Nunes & Annunziata, 2017).

  • Autoimmune Diseases : They are also being investigated for their potential in treating autoimmune diseases (Wang et al., 2021).

  • Cancer Therapy : Proteasome inhibitors have a two-decade history in cancer therapy, with significant impact on the pathogenesis and proliferation of multiple myeloma (Gandolfi et al., 2017).

  • Thrombosis and Platelet Aggregation : MG132, a proteasome inhibitor, has shown potential in reducing thrombosis and platelet aggregation in stimulated platelets (Gupta et al., 2014).

  • Investigational Uses in Myeloma : Ixazomib, an oral proteasome inhibitor, has shown promise in controlling myeloma growth and preventing bone loss, with a good safety profile and efficacy in combination with other chemotherapeutics (Gentile et al., 2015).

  • FDA-Approved Carfilzomib : Carfilzomib is a proteasome inhibitor approved by the FDA for treating relapsed and/or refractory multiple myeloma (Jayaweera et al., 2021).

  • Pharmacological Differences : Different proteasome inhibitors have unique pharmacodynamic and pharmacokinetic properties, impacting their safety, efficacy, and drug-drug interactions in clinical practice (Fogli et al., 2021).

Eigenschaften

IUPAC Name

[4-[(Z)-[(5Z)-5-[(4-boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21B2NO5/c1-23-12-16(10-14-2-6-18(7-3-14)21(25)26)20(24)17(13-23)11-15-4-8-19(9-5-15)22(27)28/h2-11,25-28H,12-13H2,1H3/b16-10-,17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPIKXGUPAKTIZ-APGQMXJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)B(O)O)C2=O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(O)(O)C1=CC=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC=C(C=C3)B(O)O)/CN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21B2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proteasome inhibitor IX

CAS RN

856849-35-9
Record name AM-114
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856849359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-114
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H5Y396039
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Proteasome inhibitor IX
Reactant of Route 2
Reactant of Route 2
Proteasome inhibitor IX
Reactant of Route 3
Reactant of Route 3
Proteasome inhibitor IX
Reactant of Route 4
Proteasome inhibitor IX
Reactant of Route 5
Reactant of Route 5
Proteasome inhibitor IX
Reactant of Route 6
Proteasome inhibitor IX

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.